molecular formula C6H2Cl2N2S B12117141 4,7-Dichloro-2,1,3-benzothiadiazole CAS No. 2207-34-3

4,7-Dichloro-2,1,3-benzothiadiazole

Cat. No.: B12117141
CAS No.: 2207-34-3
M. Wt: 205.06 g/mol
InChI Key: MUSCKZMSNWPOOI-UHFFFAOYSA-N
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Description

4,7-Dichloro-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core substituted with chlorine atoms at the 4- and 7-positions. This structure confers strong electron-withdrawing properties due to the electronegative chlorine substituents and the electron-deficient nature of the benzothiadiazole moiety. It serves as a versatile precursor in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Stille couplings) to construct π-conjugated systems for optoelectronic applications such as organic photovoltaics (OPVs), light-emitting diodes (OLEDs), and sensors . Its chlorine atoms enhance reactivity in nucleophilic substitutions while maintaining thermal stability, making it suitable for polymerization and functionalization .

Properties

CAS No.

2207-34-3

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

IUPAC Name

4,7-dichloro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6H2Cl2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H

InChI Key

MUSCKZMSNWPOOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1,3-Benzothiadiazole, 4,7-dichloro- can be synthesized through the bromination of 2,1,3-benzothiadiazole, followed by a substitution reaction to introduce chlorine atoms at the 4 and 7 positions. The bromination is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under reflux conditions . The resulting 4,7-dibromo-2,1,3-benzothiadiazole is then treated with a chlorinating agent, such as thionyl chloride, to yield 2,1,3-benzothiadiazole, 4,7-dichloro- .

Industrial Production Methods

Industrial production of 2,1,3-benzothiadiazole, 4,7-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .

Mechanism of Action

The mechanism of action of 2,1,3-benzothiadiazole, 4,7-dichloro- is primarily based on its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and participate in various electron transfer processes. The compound interacts with molecular targets through π-π stacking and hydrogen bonding, influencing the electronic properties of the resulting materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The electronic, optical, and structural properties of 4,7-dichloro-2,1,3-benzothiadiazole can be contextualized against analogous benzothiadiazole derivatives. Below is a detailed comparison:

Structural and Electronic Properties

Compound Substituents Key Properties Applications References
4,7-Dichloro-2,1,3-benzothiadiazole Cl at 4,7-positions - Strong electron-withdrawing effect; LUMO ≈ −3.2 eV
- High reactivity in cross-coupling
- Moderate planarity
Polymer acceptors, OLED precursors
4,7-Dibromo-2,1,3-benzothiadiazole Br at 4,7-positions - Higher electron-withdrawing than Cl (LUMO ≈ −3.5 eV)
- Enhanced solubility in polar solvents
- Preferred for Suzuki couplings
Luminescent MOFs, polymer synthesis
4,7-Di(2-thienyl)-2,1,3-benzothiadiazole (DTBT) Thiophene at 4,7-positions - Increased planarity and conjugation
- Lower bandgap (∼1.8 eV)
- Strong charge transport in OPVs
Bulk heterojunction solar cells
4,7-Di(thiazol-2-yl)-2,1,3-benzothiadiazole (DTABT) Thiazole at 4,7-positions - Higher electron affinity than DTBT
- PCE of 1.18% in polymer solar cells
- Improved film morphology
High-efficiency OPVs
4,7-Diphenyl-2,1,3-benzothiadiazole Phenyl at 4,7-positions - Extended π-conjugation; LUMO ≈ −2.9 eV
- Enhanced thermal stability (m.p. > 200°C)
- High fluorescence quantum yield
OLED emitters, sensors
5,6-Dicyano-4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (DTDCNBT) CN at 5,6-positions; thiophene at 4,7-positions - Strongest electron-withdrawing effect (LUMO ≈ −4.0 eV)
- n-type behavior in polymers
- Bandgap ∼1.5 eV
n-Type semiconductors, OPVs

Key Findings

Electron-Withdrawing Capacity: Chlorine substituents provide moderate electron withdrawal, while bromine (in dibromo derivatives) and cyano groups (in DTDCNBT) exhibit stronger effects, lowering LUMO levels and enabling n-type semiconductor behavior . Thiophene and thiazole substituents enhance conjugation and charge mobility but differ in electron affinity; thiazole-based DTABT outperforms thiophene-based DTBT in OPVs due to better film morphology .

Synthetic Utility :

  • 4,7-Dichloro-2,1,3-benzothiadiazole is more reactive than its dibromo counterpart in nucleophilic aromatic substitution but less stable in harsh reaction conditions .
  • Bromine in dibromo derivatives facilitates efficient Suzuki couplings, making it a preferred precursor for luminescent MOFs and polymers .

Optoelectronic Performance: DTBT-based polymers achieve planar structures ideal for charge transport, but DTABT’s thiazole units yield higher PCE in solar cells (1.18% vs. 0.59% for DTBT) . Cyano-substituted DTDCNBT induces n-type behavior in polymers, a critical feature for ambipolar transistors and tandem solar cells .

Thermal and Solubility Properties :

  • Phenyl-substituted derivatives exhibit superior thermal stability (m.p. > 200°C) compared to halogenated analogs, making them suitable for high-temperature processing in OLEDs .
  • Bromine and thiophene substituents improve solubility in organic solvents, aiding solution-processed device fabrication .

Biological Activity

4,7-Dichloro-2,1,3-benzothiadiazole (DCBT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological effects of DCBT, including its antimicrobial, anticancer, and agricultural applications.

Chemical Structure and Properties

DCBT is characterized by a bicyclic structure with chlorine substituents at the 4 and 7 positions of the benzothiadiazole ring. Its molecular formula is C6_6Cl2_2N2_2S, and it has a molecular weight of approximately 185.06 g/mol. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that DCBT exhibits significant antimicrobial activity. For instance, studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

DCBT has also been studied for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to inhibit cell proliferation by interfering with key signaling pathways involved in cell cycle regulation.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that DCBT derivatives exhibited IC50_{50} values in the micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound was found to activate caspase pathways leading to programmed cell death.

Agricultural Applications

In agriculture, DCBT has been utilized as a growth regulator and pesticide. Its ability to inhibit specific enzymes involved in plant growth has made it a candidate for enhancing crop yields while controlling pest populations.

Application Effect
Growth RegulationEnhances root development
Pest ControlReduces aphid populations

The biological activity of DCBT is largely attributed to its ability to interact with various molecular targets within cells. The chlorine substituents facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways and cellular signaling.

Comparative Analysis

To understand the uniqueness of DCBT, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
4-Amino-7-chloro-2,1,3-benzothiadiazoleC6_6ClN2_2SExhibits antimicrobial and anticancer properties
4,7-Dibromo-2,1,3-benzothiadiazoleC6_6Br2_2N2_2SUsed in polymer synthesis; different reactivity
BenzothiadiazoleC7_7N2_2SParent compound; lacks halogen substituents

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